2-Hydroxyhexanedioic acid
2-Hydroxyhexanedioic acid
2-hydroxyadipic acid is an adipic acid derivative having a 2-hydroxy substituent. It is a 2-hydroxydicarboxylic acid and a dicarboxylic fatty acid. It is functionally related to an adipic acid. It is a conjugate acid of a 2-hydroxyadipate(2-).
2-Hydroxyadipic acid is a natural product found in Aloe africana and Caenorhabditis elegans with data available.
2-Hydroxyadipic acid is a hydroxy-dicarboxylic acid formed by the reduction of 2-ketoadipic acid. Deficiency of 2-ketoadipic dehydrogenase causes 2-ketoadipic acidemia (OMIM 245130), a condition characterized by accumulation and excretion of 2-hydroxyadipic acid (with 2-ketoadipic and 2-aminoadipic) probably without adverse phenotypic effects.(OMMBID - The Metabolic and Molecular Bases of Inherited Disease, CH.95). A method involving derivatization and combined gas chromatography--mass spectrometry has been recently developed to separate the enantiomers of 3-hydroxyadipic acid It has been shown that 3-hydroxyadipic acid excreted in urine consists of at least 95% of the L-enantiomer. This finding supports the hypothesis that dicarboxylic acids are degraded by ordinary beta-oxidation, and indicates that adipic acid may be converted into succinic acid. (A3342, A3342).
2-Hydroxyadipic acid is a natural product found in Aloe africana and Caenorhabditis elegans with data available.
2-Hydroxyadipic acid is a hydroxy-dicarboxylic acid formed by the reduction of 2-ketoadipic acid. Deficiency of 2-ketoadipic dehydrogenase causes 2-ketoadipic acidemia (OMIM 245130), a condition characterized by accumulation and excretion of 2-hydroxyadipic acid (with 2-ketoadipic and 2-aminoadipic) probably without adverse phenotypic effects.(OMMBID - The Metabolic and Molecular Bases of Inherited Disease, CH.95). A method involving derivatization and combined gas chromatography--mass spectrometry has been recently developed to separate the enantiomers of 3-hydroxyadipic acid It has been shown that 3-hydroxyadipic acid excreted in urine consists of at least 95% of the L-enantiomer. This finding supports the hypothesis that dicarboxylic acids are degraded by ordinary beta-oxidation, and indicates that adipic acid may be converted into succinic acid. (A3342, A3342).
Brand Name:
Vulcanchem
CAS No.:
18294-85-4
VCID:
VC21074756
InChI:
InChI=1S/C6H10O5/c7-4(6(10)11)2-1-3-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)
SMILES:
C(CC(C(=O)O)O)CC(=O)O
Molecular Formula:
C6H10O5
Molecular Weight:
162.14 g/mol
2-Hydroxyhexanedioic acid
CAS No.: 18294-85-4
Cat. No.: VC21074756
Molecular Formula: C6H10O5
Molecular Weight: 162.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-hydroxyadipic acid is an adipic acid derivative having a 2-hydroxy substituent. It is a 2-hydroxydicarboxylic acid and a dicarboxylic fatty acid. It is functionally related to an adipic acid. It is a conjugate acid of a 2-hydroxyadipate(2-). 2-Hydroxyadipic acid is a natural product found in Aloe africana and Caenorhabditis elegans with data available. 2-Hydroxyadipic acid is a hydroxy-dicarboxylic acid formed by the reduction of 2-ketoadipic acid. Deficiency of 2-ketoadipic dehydrogenase causes 2-ketoadipic acidemia (OMIM 245130), a condition characterized by accumulation and excretion of 2-hydroxyadipic acid (with 2-ketoadipic and 2-aminoadipic) probably without adverse phenotypic effects.(OMMBID - The Metabolic and Molecular Bases of Inherited Disease, CH.95). A method involving derivatization and combined gas chromatography--mass spectrometry has been recently developed to separate the enantiomers of 3-hydroxyadipic acid It has been shown that 3-hydroxyadipic acid excreted in urine consists of at least 95% of the L-enantiomer. This finding supports the hypothesis that dicarboxylic acids are degraded by ordinary beta-oxidation, and indicates that adipic acid may be converted into succinic acid. (A3342, A3342). |
|---|---|
| CAS No. | 18294-85-4 |
| Molecular Formula | C6H10O5 |
| Molecular Weight | 162.14 g/mol |
| IUPAC Name | 2-hydroxyhexanedioic acid |
| Standard InChI | InChI=1S/C6H10O5/c7-4(6(10)11)2-1-3-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11) |
| Standard InChI Key | OTTXIFWBPRRYOG-UHFFFAOYSA-N |
| SMILES | C(CC(C(=O)O)O)CC(=O)O |
| Canonical SMILES | C(CC(C(=O)O)O)CC(=O)O |
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